3-Amino-2-methyl-2-phenylpropanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-methyl-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the amidoalkylation of the lithium enolate of (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one by 1-(N-benzyloxycarbonylaminomethyl)benzotriazole, followed by cleavage of the oxazolidinone chiral auxiliary and the N-benzyloxycarbonyl group .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of intermediate compounds and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methyl-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-2-methyl-2-phenylpropanoic acid has a wide range of applications in scientific research:
Medical Imaging and Brain Tumor Detection: Derivatives of this compound, such as ®- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid, have been studied for their potential in positron emission tomography (PET) imaging of brain tumors.
Synthesis and Stereochemistry Studies: The compound is used in the synthesis and resolution of various stereoisomers, providing insights into the stereochemistry of organic compounds.
Polymer and Material Science:
Biological and Biochemical Research: The compound is involved in the synthesis of α,β-diamino acids, which play a role in various biological processes and have therapeutic uses.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. In medical imaging, for example, its derivatives can enter cells via amino acid transport systems and accumulate in tumor cells, allowing for effective imaging of brain tumors. The compound’s structure allows it to participate in various biochemical reactions, influencing neurotransmitter and energy metabolism in the brain.
Comparison with Similar Compounds
3-Phenylpropanoic Acid: This compound shares a similar structure but lacks the amino group present in 3-amino-2-methyl-2-phenylpropanoic acid.
2-Methyl-2-phenylpropanoic Acid: Another structurally similar compound, differing by the absence of the amino group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and phenyl groups. These structural features contribute to its diverse reactivity and wide range of applications in scientific research.
Properties
IUPAC Name |
3-amino-2-methyl-2-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXZCUBYPSXSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267213 | |
Record name | α-(Aminomethyl)-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91012-18-9 | |
Record name | α-(Aminomethyl)-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91012-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Aminomethyl)-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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